4-Allyl-4-methylcyclohex-2-enone
Description
Significance of Cyclohexenone Frameworks in Contemporary Organic Chemistry
Cyclohexenone frameworks are fundamental building blocks in modern organic chemistry. These six-membered rings containing a ketone and a carbon-carbon double bond are prevalent in a vast array of biologically active natural products and medicinally important compounds. Their rigid, yet malleable, structure provides a versatile scaffold upon which chemists can elaborate to create intricate three-dimensional molecules. The inherent reactivity of the enone system, susceptible to both nucleophilic and electrophilic attack, allows for a wide range of chemical transformations, making cyclohexenones key intermediates in the total synthesis of complex targets.
Chemical Context and Research Relevance of 4-Allyl-4-methylcyclohex-2-enone
While extensive research has been conducted on substituted cyclohexenones as a class, the specific research context for this compound is more nuanced. Its relevance largely stems from its role as a product of the Cope rearrangement, a fundamental pericyclic reaction in organic chemistry. The synthesis of this particular molecule serves as a practical example of this powerful carbon-carbon bond-forming reaction. Although direct applications in the total synthesis of specific, named natural products are not widely documented in readily available literature, its structural motifs are present in various natural products. This suggests its potential as a valuable, albeit perhaps underutilized, building block in synthetic endeavors. Its study contributes to a deeper understanding of the synthesis and reactivity of quaternized, substituted cyclohexenone systems.
Structure
3D Structure
Properties
CAS No. |
13481-16-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-methyl-4-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-6-10(2)7-4-9(11)5-8-10/h3-4,7H,1,5-6,8H2,2H3 |
InChI Key |
AEEDFAGGMSBTKT-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)C=C1)CC=C |
Canonical SMILES |
CC1(CCC(=O)C=C1)CC=C |
Synonyms |
4-allyl-4-Methylcyclohex-2-enone |
Origin of Product |
United States |
Synthetic Methodologies for 4 Allyl 4 Methylcyclohex 2 Enone and Its Key Precursors
De Novo Synthetic Approaches to 4-Allyl-4-methylcyclohex-2-enone
De novo approaches focus on the assembly of the 4,4-disubstituted cyclohexenone ring system. This involves the formation of the six-membered ring, the introduction of the enone functionality, and the installation of the methyl and allyl groups at the C4 position.
The introduction of the allyl group at the C4 position is a critical step. This is typically achieved through the alkylation of an enolate or a related nucleophile. For the synthesis of the target compound, this involves the allylation of a pre-formed 4-methylcyclohexanone derivative.
The reaction proceeds via the formation of an enolate from 4-methylcyclohexanone, followed by a nucleophilic substitution reaction with an allyl electrophile, such as allyl bromide. The regioselectivity of enolate formation is a key consideration in unsymmetrical ketones. masterorganicchemistry.com In the case of a 4-substituted cyclohexanone (B45756), a single enolate is typically formed, which then reacts with the electrophile. The stereochemical outcome of this addition is governed by kinetic control, with the electrophile generally approaching from the less hindered face of the enolate. ubc.ca
Modern methods for allylation often employ transition metal catalysis. Iridium-catalyzed allylic alkylation, for instance, has proven effective for the diastereo- and enantioselective allylation of cyclic ketone enolates. escholarship.orgnih.govacs.orgthieme-connect.com These reactions can create adjacent quaternary and tertiary stereocenters with high levels of control by using specific chiral ligands and enolate counterions. nih.govthieme-connect.com
| Catalyst System | Substrate Type | Electrophile | Key Feature |
| LDA / Allyl Halide | Ketone | Allyl Bromide | Classical enolate alkylation masterorganicchemistry.com |
| Iridium-Phosphoramidite Complex | Barium Enolate | Allyl Carbonate | High diastereo- and enantioselectivity nih.govacs.org |
| Palladium-Chiral Ligand Complex | Silyl Enol Ether | Allyl Acetate | Asymmetric allylation of enol surrogates uni-saarland.de |
The formation of the six-membered cyclohexenone ring is a foundational aspect of the synthesis. The Robinson annulation is a powerful and widely used method for this purpose. wikipedia.orgopenstax.orglibretexts.org This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), which forms a 1,5-dicarbonyl intermediate. jove.com This intermediate then undergoes an intramolecular aldol (B89426) condensation to yield the cyclohexenone product. jove.comjk-sci.com The reaction is typically base-catalyzed but can also be promoted by acid. jk-sci.com
A notable variant of this method is the Wichterle reaction, which utilizes 1,3-dichloro-cis-2-butene as the Michael acceptor instead of methyl vinyl ketone. wikipedia.org This reagent can circumvent issues of polymerization that sometimes occur with methyl vinyl ketone. wikipedia.org
| Reaction Name | Key Reactants | Key Steps | Product Type |
| Robinson Annulation | Ketone Enolate + α,β-Unsaturated Ketone | Michael Addition, Intramolecular Aldol Condensation | Substituted Cyclohexenone wikipedia.orgjove.com |
| Wichterle Reaction | Ketone Enolate + 1,3-dichloro-cis-2-butene | Michael Addition, Cyclization/Hydrolysis | Substituted Cyclohexenone |
Creating the α,β-unsaturation is essential for the final cyclohexenone structure. This transformation is often accomplished by the dehydrogenation of a corresponding saturated cyclohexanone.
The Saegusa-Ito oxidation is a prominent method for this conversion. wikipedia.org The reaction proceeds by converting a saturated ketone into its silyl enol ether, which is then treated with a stoichiometric amount of palladium(II) acetate (Pd(OAc)₂). nrochemistry.com This forms an oxo-π-allylpalladium complex, which undergoes β-hydride elimination to yield the enone and a palladium(0) species. wikipedia.org A co-oxidant, such as benzoquinone or molecular oxygen, is often used to regenerate the active Pd(II) catalyst, allowing for catalytic amounts of palladium to be used. wikipedia.orgacs.org
Direct aerobic dehydrogenation of cyclohexanones catalyzed by palladium complexes offers an alternative route. nih.govacs.org These methods use molecular oxygen as the terminal oxidant, producing water as the only byproduct. nih.gov The selectivity for the formation of the cyclohexenone versus the corresponding phenol (B47542) can be controlled by the choice of catalyst and reaction conditions. acs.orgnih.gov
| Method | Substrate | Reagents | Key Features |
| Saegusa-Ito Oxidation | Silyl Enol Ether | Pd(OAc)₂, Co-oxidant (e.g., O₂) | Mild conditions, high regioselectivity wikipedia.orgacs.org |
| Aerobic Dehydrogenation | Cyclohexanone | Pd(II) Catalyst, O₂ | Atom-economical, uses O₂ as oxidant nih.govnih.gov |
Stereoselective Synthesis of Enantiopure Cyclohexenone Derivatives
Achieving stereocontrol is paramount for producing specific enantiomers of this compound. This typically involves the asymmetric synthesis of a chiral precursor, most notably 4-methylcyclohex-2-en-1-one.
Organocatalysis has emerged as a powerful tool for the asymmetric construction of cyclohexenone rings. rsc.org For instance, the proline-catalyzed asymmetric Robinson annulation allows for the synthesis of the Wieland-Miescher and Hajos-Parrish ketones and their analogues in high enantioselectivity. jk-sci.com These principles can be extended to the synthesis of other chiral cyclohexenones.
Furthermore, biocatalytic methods offer a highly efficient route. Ene-reductases have been used for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This enzymatic reduction generates chiral 4,4-disubstituted 2-cyclohexenones, containing a quaternary stereocenter, with excellent enantioselectivities (up to >99% ee). nih.govacs.org
| Approach | Starting Material | Key Reagents/Catalyst | Product |
| Chiral Pool Synthesis | (R)-(+)-Pulegone | O₃, reducing agents | (R)-(+)-4-Methylcyclohex-2-en-1-one nih.govresearchgate.net |
| Organocatalysis | Diketone + MVK | Chiral Proline | Enantioenriched Cyclohexenone jk-sci.comrsc.org |
| Biocatalysis | 4,4-Disubstituted-2,5-cyclohexadienone | Ene-reductase (e.g., YqjM) | Chiral 4,4-Disubstituted-2-cyclohexenone nih.govacs.org |
Once a chiral 4-methylcyclohexenone scaffold is obtained, the subsequent introduction of the allyl group must be controlled to favor one diastereomer. The existing stereocenter at the C4 position directs the incoming electrophile to a specific face of the molecule.
The stereochemical course of the allylation of a chiral enolate is influenced by factors such as the enolate geometry, the counterion, and the solvent. In transition metal-catalyzed reactions, the chiral ligand plays a dominant role in determining the facial selectivity of the nucleophilic attack. Iridium-catalyzed asymmetric allylic alkylation has been shown to be particularly effective for the diastereo- and enantioselective allylation of unstabilized cyclic ketone enolates. nih.govthieme-connect.com By employing a specific combination of a chiral phosphoramidite ligand and a barium enolate, it is possible to synthesize products with adjacent quaternary and tertiary stereocenters with high diastereomeric ratios and enantiomeric excesses. nih.govacs.org This high level of control arises from the synergistic effects between the chiral catalyst and the metallic enolate, which dictates the trajectory of the incoming allyl group. nih.gov
Precursor and Intermediate Chemistry in this compound Synthesis
The synthesis of this compound relies on the strategic formation of key precursors and the transformation of specific intermediates. The core structure, a substituted cyclohexenone ring, is typically assembled first, followed by the introduction of the allyl group. Research has identified several effective pathways starting from readily available materials.
Another significant synthetic route to a related precursor, 4-hydroxy-4-methylcyclohex-2-en-1-one , starts from 4-methylanisole. researchgate.net This multi-step process highlights the chemistry of key intermediates. The synthesis begins with a Birch reduction of 4-methylanisole using lithium in liquid ammonia, which, after acid hydrolysis, yields the intermediate 4-methylcyclohex-3-en-1-one . researchgate.net This intermediate is then subjected to a regioselective photo-oxygenation reaction with singlet oxygen. researchgate.net The reaction's driving force is the formation of a conjugated α,β-unsaturated system, leading exclusively to an allylic hydroperoxide intermediate. researchgate.net Subsequent reduction of the peroxide linkage provides the desired 4-hydroxy-4-methylcyclohex-2-en-1-one in high yield. researchgate.net
Once the 4-methylcyclohexenone core is established, the final step is the introduction of the allyl group at the C4 position. While direct allylation methods exist, another described pathway involves a Claisen-Schmidt condensation. This reaction would theoretically occur between a precursor like 4-methylcyclohexanone and allylbenzene, catalyzed by a base, to form the enone structure. evitachem.com
The table below summarizes the key precursors and intermediates involved in these synthetic pathways.
| Role | Compound Name | Starting Material | Synthetic Method Highlight |
| Precursor | (R)-(+)-Pulegone | Natural Sources | Starting material for chiral synthesis. researchgate.netnih.gov |
| Precursor | 4-Methylanisole | Commercial | Starting material for the singlet oxygen pathway. researchgate.net |
| Precursor | 4-Methylcyclohexanone | Commercial | Potential reactant for Claisen-Schmidt condensation. evitachem.com |
| Intermediate | Vinyl triflate of pulegone | (R)-(+)-Pulegone | Formed during the three-step synthesis of 4-methylcyclohex-2-en-1-one. researchgate.netnih.gov |
| Intermediate | 4-Methylcyclohex-3-en-1-one | 4-Methylanisole | Product of Birch reduction and hydrolysis. researchgate.net |
| Intermediate | Allylic hydroperoxide | 4-Methylcyclohex-3-en-1-one | Formed via regioselective singlet oxygen ene reaction. researchgate.net |
| Key Precursor | 4-Methylcyclohex-2-en-1-one | (R)-(+)-Pulegone | Product of the ozonolysis-reduction sequence. researchgate.netnih.gov |
| Key Precursor | 4-Hydroxy-4-methylcyclohex-2-en-1-one | 4-Methylanisole | Product of the singlet oxygen pathway. researchgate.net |
The following table outlines the detailed research findings for the synthesis of a key precursor, 4-hydroxy-4-methylcyclohex-2-en-1-one, from 4-methylanisole.
| Step | Reaction | Reagents & Conditions | Intermediate/Product | Yield |
| 1 | Birch Reduction | Li, liquid NH₃ | Dihydroanisole derivative | Not specified |
| 2 | Acid Hydrolysis | 2M Oxalic acid, room temperature | 4-Methylcyclohex-3-en-1-one | Not specified |
| 3 | Photo-oxygenation | Singlet oxygen (O₂), Tetraphenylporphyrin sensitizer, Chloroform, room temp. | Allylic hydroperoxide | High |
| 4 | Peroxide Reduction | Dimethyl sulfide (B99878), Ti(Oi-Pr)₄ | 4-Hydroxy-4-methylcyclohex-2-en-1-one | 97% |
Reactivity and Mechanistic Investigations of 4 Allyl 4 Methylcyclohex 2 Enone
Electrophilic and Nucleophilic Reactions of the Enone System
The enone functionality in 4-allyl-4-methylcyclohex-2-enone is a classic Michael acceptor, susceptible to attack by nucleophiles at the β-carbon. It also participates in various cycloaddition and reduction reactions.
Michael Additions and Conjugate Additions
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comambeed.com In the case of this compound, the electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to attack by soft nucleophiles such as enolates, cuprates, amines, and thiols. masterorganicchemistry.com This conjugate addition is a thermodynamically controlled process, driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.comambeed.com
The reaction proceeds in three key steps: deprotonation of a suitable donor to form a nucleophile (like an enolate), conjugate addition of the nucleophile to the enone, and subsequent protonation of the resulting enolate to yield the final product. masterorganicchemistry.com The product of a Michael addition to a cyclohexenone derivative is a 1,5-dicarbonyl compound if the nucleophile is an enolate. youtube.com
Table 1: Examples of Michael Donors and Acceptors
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |
|---|---|
| Enolates | α,β-unsaturated ketones |
| Cuprates | α,β-unsaturated nitriles |
| Amines | α,β-unsaturated esters |
| Thiols | α,β-unsaturated aldehydes |
This table is based on information from multiple sources. masterorganicchemistry.comambeed.com
[2+2] Photocycloaddition Reactions of Cyclohexenones and Related Systems
[2+2] photocycloaddition reactions are powerful tools in organic synthesis for the construction of cyclobutane (B1203170) rings. nih.gov When a cyclohexenone, such as this compound, is irradiated with UV light in the presence of an alkene, a [2+2] cycloaddition can occur between the enone's double bond and the alkene, forming a bicyclic cyclobutane derivative. nih.govacs.org These reactions often proceed through a 1,4-biradical intermediate. nih.gov
The regiochemistry of these additions can be influenced by the substituents on both the cyclohexenone and the alkene. acs.org Intramolecular [2+2] photocycloadditions are also possible, where the allyl group of this compound could potentially react with the enone double bond to form a tricyclic system. acs.org Such intramolecular reactions have been observed in related 6-allylcyclohexenones. acs.org The resulting strained cyclobutane ring can be a versatile intermediate for further transformations, including ring-expansion reactions. nih.gov
Electrochemical Hydrogenation and Other Reduction Pathways of Cyclohexenones
The reduction of cyclohexenones can lead to various products, including the corresponding cyclohexanone (B45756), cyclohexenol, or cyclohexanol (B46403). Controlling the chemoselectivity of these reductions is a significant aspect of synthetic chemistry. nih.gov
Electrochemical hydrogenation offers a mild and controllable method for the reduction of enones. nih.gov By using a proton-exchange membrane (PEM) reactor, the reduction of enones can proceed smoothly to yield ketones or alcohols. nih.gov The choice of cathode catalyst is crucial for selectivity. For instance, a Pd/C catalyst tends to favor the formation of the saturated ketone (cyclohexanone), while an Ir/C catalyst can lead to the saturated alcohol (cyclohexanol). nih.gov
Table 2: Catalyst-dependent Selectivity in Electrochemical Hydrogenation of Enones
| Cathode Catalyst | Primary Product |
|---|---|
| Pd/C | Ketone |
| Ir/C | Alcohol |
This table is based on information from multiple sources. nih.gov
Other methods for the selective hydrogenation of the carbon-carbon double bond in cyclohexenones include the use of bimetallic nanoparticles. For example, iron-ruthenium nanoparticles suspended in ionic liquids have been shown to be effective catalysts for the selective hydrogenation of cyclohexenone to cyclohexanone. rsc.org The addition of CO2 to the reaction mixture can significantly increase the reaction rate. rsc.org Furthermore, core-shell catalysts, such as Pd@Al-mSiO2, have demonstrated high selectivity for the hydrogenation of phenol (B47542) to cyclohexanone, a related transformation. acs.org
Reactions Involving the Allylic Moiety
The allyl group in this compound provides a second reactive handle for a variety of chemical transformations, distinct from the reactivity of the enone system.
Allylic Oxidations and Functionalizations
The allylic C-H bonds in the allyl group are weaker than typical sp3 C-H bonds, making them susceptible to oxidation and other functionalization reactions. wikipedia.org Allylic oxidation can introduce a hydroxyl group at the allylic position, converting an alkene into an allylic alcohol. wikipedia.org Selenium dioxide is a classic reagent for this transformation. wikipedia.org
More modern methods for allylic functionalization involve transition metal catalysis. For instance, palladium-catalyzed allylic C-H oxidation can form linear allyl benzoates, which can then undergo iridium-catalyzed allylic substitution with a variety of nucleophiles to introduce new C-N, C-O, C-S, or C-C bonds. berkeley.edu This two-step, one-pot sequence allows for the enantioselective functionalization of allylic C-H bonds. berkeley.edu
Sigmatropic Rearrangements and Claisen-type Transformations of Allyl-Substituted Enones
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-system. libretexts.org The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is intramolecular and proceeds through a highly ordered, cyclic transition state. wikipedia.orglibretexts.org
While this compound itself is not an allyl vinyl ether, it can be a precursor to substrates for Claisen-type rearrangements. For example, formation of the corresponding enol ether would create the necessary allyl vinyl ether moiety. The subsequent thermal or Lewis acid-catalyzed rearrangement would lead to a new carbon-carbon bond and a rearranged carbon skeleton. organic-chemistry.org There are several variations of the Claisen rearrangement, including the Johnson-Claisen and Ireland-Claisen rearrangements, which allow for the formation of γ,δ-unsaturated esters and amides under various conditions. wikipedia.orgmasterorganicchemistry.com
The aromatic Claisen rearrangement involves the rearrangement of an allyl phenyl ether to an o-allylphenol. libretexts.org Although not directly applicable to this compound, the principles of this transformation, involving a concerted researchgate.netresearchgate.net-sigmatropic shift followed by tautomerization to regain aromaticity, are fundamental to understanding the reactivity of allyl-substituted systems. libretexts.orgyoutube.com
Catalyst-Mediated Transformations
Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling a range of selective transformations that would be challenging to achieve through thermal or stoichiometric methods alone.
Transition metal catalysts are instrumental in activating the allyl and enone functionalities of this compound, leading to a variety of valuable chemical transformations. Palladium and rhodium complexes, in particular, have demonstrated significant utility in this area.
Palladium-catalyzed reactions often involve the formation of π-allyl palladium intermediates. nih.gov These reactions can lead to cross-coupling products, where the allyl group of the enone is coupled with another organic fragment. nih.gov The regioselectivity of these reactions, which is a critical aspect, can often be controlled by the choice of ligands on the palladium catalyst. nih.gov For instance, the bite angle of bidentate phosphine (B1218219) ligands can influence whether the reaction proceeds via a 3,3'-reductive elimination, leading to specific regioisomers. nih.gov
Rhodium catalysts are also highly effective in mediating reactions involving this compound and related enyne systems. nih.gov Rhodium(I) species can catalyze cycloisomerization reactions, transforming the 1,6-enyne system within the molecule into various cyclic and bicyclic structures. nih.gov The mechanism of these reactions is thought to proceed through the formation of a π-allyl rhodium intermediate. nih.gov Furthermore, rhodium has been employed in [2+2+2] cycloaddition reactions involving enones, which can be used to construct complex polycyclic systems. researchgate.net Quantum chemical studies on related rhodium-catalyzed cycloadditions have highlighted the importance of the metal center in orchestrating the key steps of oxidative cyclization, migratory insertion, and reductive elimination. nih.gov
A summary of representative transition metal-catalyzed reactions is presented below:
| Catalyst System | Reaction Type | Product Type | Ref. |
| Pd(0) / Bidentate Ligands | Allyl-Allyl Cross-Coupling | Branched or Linear Allylated Products | nih.gov |
| [Rh(COD)Cl]₂ / dppb / AgSbF₆ | Cycloisomerization | Stereodefined α-halomethylene-γ-lactones | nih.gov |
| RhCl(PPh₃)₃ | Cycloisomerization | Stereodefined α-halomethylene-γ-lactams | nih.gov |
| Rhodium(I) Complexes | [2+2+2] Cycloaddition | Fused Tetracyclic Structures | researchgate.net |
While specific examples for this compound are not extensively documented in the provided search results, the broader fields of organocatalysis and biocatalysis offer significant potential for its enantioselective transformations. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.gov For α,β-unsaturated ketones like this compound, organocatalytic methods such as conjugate additions and Michael reactions could be employed to introduce new stereocenters with high enantioselectivity.
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers the advantages of high stereoselectivity and mild, environmentally friendly reaction conditions. nih.gov Enzymes such as ene-reductases could potentially be used for the stereoselective reduction of the carbon-carbon double bond in the cyclohexenone ring. Other enzymes, like hydrolases, could be employed in kinetic resolutions of racemic mixtures of this compound or its derivatives. The synergy between biocatalysis and organocatalysis, where organocatalysts can mimic the function of enzyme cofactors, presents a promising avenue for developing novel transformations. nih.gov
Mechanistic Studies of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes and for the rational design of new synthetic methods.
A key reaction of this compound is the Cope rearrangement, a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgmasterorganicchemistry.com This thermally allowed concerted reaction proceeds through a cyclic transition state, which is often described as having a chair-like conformation in open-chain systems. wikipedia.org In the case of this compound, the rearrangement would involve the migration of the allyl group.
A related and synthetically powerful transformation is the oxy-Cope rearrangement. youtube.comorganic-chemistry.org If a hydroxyl group is present at the C3 position relative to the diene system, the initial Cope rearrangement product is an enol, which then tautomerizes to a stable carbonyl compound. masterorganicchemistry.comyoutube.com This tautomerization provides a strong thermodynamic driving force for the reaction, often making it irreversible. organic-chemistry.org The anionic oxy-Cope rearrangement, where the hydroxyl group is deprotonated to form an alkoxide, proceeds at a significantly faster rate. organic-chemistry.org
The mechanism of transition metal-catalyzed reactions often involves distinct intermediates. For instance, in rhodium-catalyzed cascade reactions, the formation of ylide intermediates has been proposed and studied through theoretical and experimental means. rsc.org In palladium-catalyzed allyl-allyl cross-coupling reactions, the key intermediate is a bis(allyl)palladium species, and the regiochemical outcome is determined by the subsequent reductive elimination step. nih.gov
Both stereoelectronic and steric effects play a significant role in dictating the reactivity and selectivity of reactions involving this compound. wikipedia.orgresearchgate.net Stereoelectronic effects arise from the spatial arrangement of orbitals and the stabilizing interactions between them, such as the overlap between a filled donor orbital and an empty acceptor orbital. wikipedia.org These effects are crucial in determining the preferred transition state geometries in pericyclic reactions like the Cope rearrangement. springerprofessional.de
Steric effects, which result from the spatial repulsion between atoms or groups, also exert a strong influence. researchgate.net In the context of this compound, the quaternary carbon atom bearing both a methyl and an allyl group creates a sterically congested environment. This steric hindrance can influence the facial selectivity of nucleophilic additions to the carbonyl group and the approach of catalysts. researchgate.net The interplay between stereoelectronic and steric factors can be complex, and in some cases, stereoelectronic effects can override significant steric hindrance to control the outcome of a reaction. wikipedia.org The conformation of the cyclohexene (B86901) ring and the orientation of the allyl group will be influenced by these effects, which in turn will affect their reactivity in various transformations.
Derivatization and Structural Analogues of 4 Allyl 4 Methylcyclohex 2 Enone
Synthesis of Functionalized Derivatives through Periphery Modifications
The peripheral allyl group of 4-allyl-4-methylcyclohex-2-enone is a key site for introducing chemical diversity. A variety of well-established chemical transformations can be employed to modify this functional group, leading to a range of novel derivatives.
One of the most common and predictable reactions of the allyl group is epoxidation . Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, 4-methyl-4-(oxiran-2-ylmethyl)cyclohex-2-en-1-one. This transformation introduces a reactive three-membered ring that can be subsequently opened by various nucleophiles to install a wide array of functional groups. For instance, the synthesis of 4-benzoyl-4-methyl-1,2-epoxypentane has been attempted through the direct epoxidation of an allylic precursor, highlighting the feasibility of this approach on similar structures. mst.edu
Another valuable transformation is hydroboration-oxidation , which would convert the terminal alkene of the allyl group into a primary alcohol. This two-step, one-pot reaction typically proceeds with anti-Markovnikov selectivity, affording 4-(3-hydroxypropyl)-4-methylcyclohex-2-en-1-one. wiley-vch.de This introduces a hydroxyl group at the terminus of the side chain, which can then be further functionalized through esterification, etherification, or oxidation.
Ozonolysis offers a method for the oxidative cleavage of the allyl double bond. researchgate.net Depending on the workup conditions, this reaction can yield either an aldehyde or a carboxylic acid. Reductive workup, for example with dimethyl sulfide (B99878) or zinc, would produce (4-methyl-2-oxocyclohex-2-en-1-yl)acetaldehyde. Oxidative workup, using hydrogen peroxide, would lead to the formation of (4-methyl-2-oxocyclohex-2-en-1-yl)acetic acid. These derivatives provide a handle for further synthetic elaborations, such as chain extension or the introduction of nitrogen-containing functionalities.
| Reaction | Reagents | Expected Product | Key Features |
| Epoxidation | m-CPBA | 4-methyl-4-(oxiran-2-ylmethyl)cyclohex-2-en-1-one | Formation of a reactive epoxide ring. |
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 4-(3-hydroxypropyl)-4-methylcyclohex-2-en-1-one | Anti-Markovnikov addition of water. |
| Ozonolysis (Reductive) | 1. O3 2. (CH3)2S | (4-methyl-2-oxocyclohex-2-en-1-yl)acetaldehyde | Cleavage of the double bond to an aldehyde. |
| Ozonolysis (Oxidative) | 1. O3 2. H2O2 | (4-methyl-2-oxocyclohex-2-en-1-yl)acetic acid | Cleavage of the double bond to a carboxylic acid. |
Exploration of Structural Analogues with Modified Cyclohexenone Cores
Modification of the cyclohexenone core of this compound can lead to the synthesis of a variety of structural analogues, including bicyclic and polycyclic systems. The inherent reactivity of the α,β-unsaturated ketone facilitates several powerful ring-forming reactions.
The Robinson annulation is a classic method for the formation of a new six-membered ring onto an existing ketone. nih.govresearchgate.net While this compound itself is an α,β-unsaturated ketone and would typically act as the Michael acceptor, its enolate could potentially react with another α,β-unsaturated ketone, such as methyl vinyl ketone. This would lead to a spirocyclic intermediate which, upon intramolecular aldol (B89426) condensation, could form a novel polycyclic system. More commonly, related cyclohexenone derivatives are used as the starting ketone for annulation reactions.
The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings. whiterose.ac.ukstackexchange.com The conjugated diene system of a potential enol form of this compound could, in principle, react with a dienophile. nih.gov More practically, the existing enone can act as a dienophile. For instance, the synthesis of bicyclo[4.4.0]decane derivatives has been achieved through the cyclization of cyclohexenones with tethered dienes. researchgate.net This suggests that intramolecular Diels-Alder reactions of derivatives of this compound, where the allyl group is modified to contain a diene, could be a viable route to complex bicyclic structures. The synthesis of trans-bicyclo[4.4.0]decane-containing natural products often relies on such strategies. researchgate.net
Furthermore, the synthesis of bicyclo[4.3.0]nonene nucleoside analogues has been accomplished using an intermolecular Diels-Alder reaction with a cyclohexenone precursor, demonstrating the utility of this approach in generating complex, biologically relevant scaffolds. nih.gov
| Reaction Type | Potential Reactants | Resulting Core Structure | Key Principle |
| Robinson Annulation | Enolate of this compound + MVK | Spirocyclic/Polycyclic | Michael addition followed by intramolecular aldol condensation. nih.govresearchgate.net |
| Intramolecular Diels-Alder | Diene-functionalized derivative of the title compound | Bicyclo[4.4.0]decane | [4+2] cycloaddition between a diene and the enone. researchgate.net |
| Intermolecular Diels-Alder | This compound + Diene | Substituted bicyclo[2.2.2]octene | [4+2] cycloaddition with an external diene. whiterose.ac.ukstackexchange.com |
Preparation and Characterization of Chiral Derivatives and Enantiomeric Forms
The presence of a quaternary stereocenter at the 4-position means that this compound is a chiral molecule and can exist as two enantiomers. The synthesis of enantiomerically pure forms of this compound and its derivatives is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration.
The asymmetric synthesis of related 4-substituted cyclohexenones has been successfully achieved. For example, the enantioselective synthesis of (R)-(+)-4-methylcyclohex-2-en-1-one has been reported, starting from (R)-(+)-pulegone. researchgate.netnih.gov This multi-step synthesis involves ozonolysis and other transformations, demonstrating a viable pathway from a chiral starting material. Another approach involves the catalytic asymmetric addition of organometallic reagents to cyclohexadiene monoepoxide. nih.gov
The development of asymmetric allylation reactions provides a direct route to chiral homoallylic amines and could be conceptually applied to the synthesis of chiral 4-allyl substituted ketones. Asymmetric catalysis, using chiral ligands or organocatalysts, can control the stereochemical outcome of the allylation of a precursor enolate.
The enol forms of 4-methylcyclohex-2-enone are known to exist, and the formation of a chiral enolate, followed by trapping with an allyl electrophile, could provide a route to enantiomerically enriched this compound. nih.gov The tautomerization process can lead to racemization if not carefully controlled.
Once synthesized, the characterization of chiral derivatives would involve standard spectroscopic techniques such as NMR and mass spectrometry. The determination of enantiomeric excess would require chiral chromatography (e.g., HPLC or GC) using a chiral stationary phase.
| Approach | Key Strategy | Example Precursor/Reaction | Characterization |
| Chiral Pool Synthesis | Use of an enantiomerically pure starting material. | (R)-(+)-pulegone | Polarimetry, Chiral HPLC/GC |
| Asymmetric Catalysis | Enantioselective addition of an allyl group. | Asymmetric allylation of a 4-methylcyclohexenone enolate. | NMR, MS, Chiral HPLC/GC |
| Diastereoselective Reaction | Reaction with a chiral auxiliary followed by separation. | Formation of diastereomeric derivatives. | Fractional Crystallization, Chromatography |
Spectroscopic Characterization Methodologies in 4 Allyl 4 Methylcyclohex 2 Enone Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-allyl-4-methylcyclohex-2-enone. Both ¹H and ¹³C NMR provide critical data for confirming the carbon-hydrogen framework and the presence of key functional groups.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The vinylic protons of the cyclohexenone ring typically appear as doublets in the downfield region. The protons of the allyl group also give characteristic signals, including a multiplet for the internal methine proton and signals for the terminal vinyl protons. The methyl group protons appear as a singlet, and the methylene (B1212753) protons of the cyclohexenone ring show complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the enone system is readily identified by its characteristic downfield chemical shift. The olefinic carbons of the cyclohexenone ring and the allyl group also appear in the downfield region, while the quaternary carbon, the methyl carbon, and the methylene carbons of the ring are found in the upfield region.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule.
Mass Spectrometry (MS) Applications for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 150.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₁₀H₁₄O). nih.gov
Fragmentation patterns observed in the mass spectrum offer further structural information. The fragmentation of this compound under electron ionization (EI) can lead to the loss of the allyl group or other characteristic fragments, providing evidence for the presence of these structural motifs. Gas chromatography-mass spectrometry (GC-MS) is a common method used for the analysis of this compound. nih.gov
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | nih.gov |
| Molecular Formula | C₁₀H₁₄O | nih.gov |
| Exact Mass | 150.104465066 Da | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify the key functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. A strong absorption band is typically observed in the region of 1660-1690 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ketone. The C=C stretching vibrations of the cyclohexenone ring and the allyl group appear in the 1600-1680 cm⁻¹ region. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons are observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by an absorption maximum (λ_max) corresponding to the π → π* electronic transition of the conjugated enone system. This absorption is typically found in the ultraviolet region and is a key indicator of the conjugated chromophore within the molecule.
X-ray Crystallography for Absolute Configuration Determination
While NMR, MS, and IR spectroscopy provide detailed information about the connectivity and functional groups of this compound, X-ray crystallography is the definitive method for determining its three-dimensional structure and absolute configuration in the solid state.
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. For chiral molecules like this compound, which has a stereocenter at the C4 position, X-ray crystallography can unambiguously establish the absolute configuration as either (R) or (S). This level of structural detail is crucial for understanding its chemical reactivity and biological activity. Although a powerful technique, obtaining suitable single crystals for X-ray analysis can be a challenging step.
Computational and Theoretical Studies on 4 Allyl 4 Methylcyclohex 2 Enone
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org DFT calculations can determine the optimized geometry, electronic properties, and relative stability of different isomers and conformers of 4-allyl-4-methylcyclohex-2-enone.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the presence of both an electron-withdrawing carbonyl group and an electron-rich allyl group influences the electron distribution and orbital energies.
DFT also allows for the generation of an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. In this compound, the ESP map would show a region of high electron density (negative potential) around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. Conversely, regions of lower electron density (positive potential) would be expected around the hydrogen atoms.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | ~2.8 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific values for this compound would require dedicated DFT calculations.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govelifesciences.org By simulating the molecule's behavior over time, MD can reveal its conformational landscape—the collection of all accessible three-dimensional shapes and their relative energies. nih.govelifesciences.orgplos.org
For this compound, the cyclohexenone ring can adopt several conformations, such as a half-chair or a twisted boat. The energetic barriers between these conformations, as well as the preferred orientation of the axial and equatorial substituents (the methyl and allyl groups), can be determined through MD simulations. nih.govelifesciences.org These simulations provide insights into the dynamic behavior of the molecule in solution, which is crucial for understanding its reactivity and interactions with other molecules. mdpi.comnih.gov
The simulations track the trajectories of all atoms over a set period, allowing for the calculation of potential energy surfaces and the identification of low-energy, stable conformations. nih.govelifesciences.org This information is vital for predicting how the molecule might dock into an enzyme's active site or how it might present a particular face to an incoming reagent.
Table 2: Potential Conformational States of this compound from MD Simulations
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Key Feature |
| Half-Chair (Allyl-equatorial) | ~ -45° | 0 (Reference) | The allyl group occupies a less sterically hindered equatorial position. |
| Half-Chair (Allyl-axial) | ~ -45° | > 2.0 | The allyl group is in a more sterically crowded axial position. |
| Twist-Boat | Variable | Higher | A higher-energy, flexible conformation that may act as a transition state between half-chair forms. |
Note: This table presents a hypothetical conformational analysis. The actual relative energies and dihedral angles would be determined from specific MD simulation studies.
Prediction of Reaction Mechanisms and Regioselectivity using Computational Chemistry
Computational chemistry is instrumental in predicting the outcomes of chemical reactions, including their mechanisms and regioselectivity. rsc.org For a molecule like this compound with multiple reactive sites—the carbon-carbon double bond in the ring, the double bond in the allyl group, and the carbonyl group—computational models can predict which site is most likely to react under specific conditions.
For instance, in an electrophilic addition reaction, calculations of the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO) can indicate whether the electrophile will preferentially attack the ring's double bond or the allyl group's double bond. Transition state theory can be used to calculate the activation energies for different reaction pathways, allowing for the prediction of the major product.
Computational tools can also elucidate the stereochemical outcome of reactions, which is particularly important for a chiral molecule like this compound. By modeling the approach of a reagent to the different faces of the molecule, the preferred stereoisomer of the product can be predicted.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov While a specific QSAR model for this compound is not available, the methodology can be described.
To develop a QSAR model for the reactivity of a class of cyclohexenone derivatives, a set of these compounds with known reactivity data would be used as a training set. nih.gov For each compound, a variety of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed reactivity. nih.gov The resulting QSAR model can then be used to predict the reactivity of new, untested cyclohexenone derivatives. Such a model could, for example, predict the rate of a Michael addition reaction based on the electronic and steric properties of the substituents on the cyclohexenone ring.
Synthetic Applications of 4 Allyl 4 Methylcyclohex 2 Enone As a Building Block
Utilization as a Key Intermediate in Complex Natural Product Synthesis
4-Allyl-4-methylcyclohex-2-enone and its derivatives are pivotal intermediates in the synthesis of intricate natural products. The strategic placement of functional groups within its framework allows for a variety of transformations, leading to the core structures of several biologically active compounds.
One notable application is in the synthetic efforts toward stemodinone (B1244096), a tetracyclic diterpene. reading.ac.uk The synthesis of a key precursor to stemodinone involves the use of (±)-4-allyl-3-methylcyclohex-2-enone. reading.ac.uk This intermediate is prepared through a sequence involving the alkylation of 3-ethoxycyclohex-2-enone to form (±)-6-allyl-3-ethoxy-2-cyclohexene-1-one, followed by a 1,3-carbonyl transposition using methyllithium (B1224462) and subsequent acidification to yield the desired 4-allyl-3-methylcyclohex-2-enone. reading.ac.uk This highlights the adaptability of the cyclohexenone core in constructing complex polycyclic natural products.
Furthermore, derivatives of this compound have been instrumental in the synthesis of other natural products. For instance, the sesterterpenoid natural product framework has been synthesized using related chiral building blocks derived from carvone. acs.org Although not directly starting from this compound, these syntheses underscore the importance of the substituted cyclohexenone motif in natural product synthesis.
The following table summarizes the role of this compound and its analogs as key intermediates in the synthesis of complex natural products.
| Natural Product Target | Key Intermediate Derived from Cyclohexenone | Synthetic Strategy Highlights |
| Stemodinone | (±)-4-Allyl-3-methylcyclohex-2-enone | Alkylation followed by 1,3-carbonyl transposition. reading.ac.uk |
| Sesterterpenoid Framework | Chiral allylsilanes derived from carvone | Multi-step synthesis involving installation of key functional groups. acs.org |
Role in the Construction of Advanced Polycyclic Systems and Heterocycles
The reactivity of this compound lends itself to the construction of diverse and complex polycyclic and heterocyclic systems. The enone functionality provides a handle for various cycloaddition and annulation reactions, while the allyl group can participate in a range of transformations, including metathesis and cross-coupling reactions.
A significant application is in the synthesis of bicyclo[3.3.1]nonanes, a core structure found in numerous natural products. semanticscholar.orgnih.gov Tandem reactions involving intermolecular alkylation of a Michael donor with a derivative of this compound, followed by an intramolecular Michael addition, provide an efficient route to these bicyclic systems. semanticscholar.org This strategy allows for the rapid assembly of the bicyclo[3.3.1]nonane framework with a high degree of stereocontrol.
Furthermore, the enone moiety can be transformed into various heterocyclic systems. For example, allylated cyclohexanone (B45756) derivatives can be converted into benzofuran (B130515) and tetrahydroindole derivatives. metu.edu.tr These transformations typically involve treatment with a base or a primary amine, respectively, to induce cyclization and aromatization or heterocyclization.
The table below outlines examples of polycyclic and heterocyclic systems constructed from this compound and its derivatives.
| Target System | Synthetic Approach | Key Transformation |
| Bicyclo[3.3.1]nonanes | Tandem intermolecular alkylation and intramolecular Michael addition. semanticscholar.org | Michael Addition |
| Benzofurans | Base-induced cyclization of an allylated cyclohexanone derivative. metu.edu.tr | Cyclization/Aromatization |
| Tetrahydroindoles | Reaction of an allylated cyclohexanone derivative with a primary amine. metu.edu.tr | Cyclization/Condensation |
Application in Cascade and Tandem Reactions for Molecular Complexity Generation
Cascade and tandem reactions are powerful tools in organic synthesis for building molecular complexity in a single operation, and this compound is a suitable substrate for such transformations. These reactions, which involve a sequence of intramolecular or intermolecular bond-forming events, can rapidly generate complex polycyclic structures from relatively simple starting materials.
One example is the rhodium-catalyzed tandem conjugate addition-aldol cyclization. pnas.org In a related system, a dione (B5365651) precursor derived from 2-allyl-2-methylcyclohexane-1,3-dione (B13344265) undergoes ozonolysis to an aldehyde, which then participates in a catalytic tandem 1,4-addition-aldol cyclization to form complex polycyclic ring systems with high stereocontrol. pnas.org This process creates two carbon-carbon bonds and up to four contiguous stereogenic centers in one pot.
Another application involves tandem cycloisomerization reactions. For instance, visible light-mediated photochemical reactions of related 2-(2′-alkenyloxy)cycloalk-2-enones can lead to the formation of complex polycyclic systems through intramolecular [2+2] photocycloadditions. acs.org
The following table provides examples of cascade and tandem reactions utilizing derivatives of this compound.
| Reaction Type | Catalyst/Reagent | Resulting Molecular Complexity |
| Tandem Conjugate Addition-Aldol Cyclization | Rhodium Catalyst | Formation of polycyclic systems with multiple stereocenters. pnas.org |
| Tandem Alkylation-Michael Addition | Base | Construction of functionalized bicyclo[3.3.1]nonanes. semanticscholar.org |
| Photochemical [2+2] Cycloaddition | Visible Light/Photosensitizer | Formation of polycyclic ethers. acs.org |
Precursor to Specialized Organic Molecules and Pharmaceutical Intermediates
Beyond its role in the synthesis of complex natural products and polycyclic systems, this compound serves as a precursor to a variety of specialized organic molecules and intermediates with potential pharmaceutical applications. The versatile functionality of this building block allows for its conversion into a wide range of derivatives.
For example, the enone system can be selectively reduced or functionalized to introduce new stereocenters and functional groups. The synthesis of (R)-(+)-4-methylcyclohex-2-en-1-one, a related chiral building block, highlights the importance of such structures in the synthesis of biologically active compounds like huperzine A, which has been investigated for its potential in treating Alzheimer's disease. researchgate.net
Furthermore, the allyl group can be modified through various reactions, including oxidation, reduction, or cross-coupling, to introduce different substituents. This adaptability makes this compound a valuable starting material for creating libraries of compounds for drug discovery and development. The synthesis of various substituted cyclohexenones has been explored for their potential as fragrance and flavor materials, demonstrating the broader applicability of this class of compounds. google.com
The table below showcases the utility of this compound and its analogs as precursors to specialized molecules.
| Target Molecule/Intermediate | Synthetic Transformation | Potential Application |
| Chiral Cyclohexenones | Asymmetric synthesis/resolution | Intermediates for pharmaceuticals (e.g., Huperzine A). researchgate.net |
| Functionalized Bicyclo[3.3.1]nonanes | Tandem reactions | Core structures of biologically active natural products. semanticscholar.org |
| Substituted Cyclohexenones | Various modifications | Fragrance and flavor ingredients. google.com |
Emerging Research Directions and Methodological Innovations in 4 Allyl 4 Methylcyclohex 2 Enone Chemistry
Development of Sustainable Synthesis and Green Chemistry Principles
The synthesis of complex molecules like 4-allyl-4-methylcyclohex-2-enone is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. researchgate.netrsc.org This involves a shift away from conventional methods that may use hazardous reagents or generate significant waste, towards more sustainable and efficient alternatives. The core principles of green chemistry provide a framework for this transition. researchgate.net
Key green chemistry principles applicable to cyclohexenone synthesis include:
Atom Economy: This principle emphasizes maximizing the incorporation of all materials used in the process into the final product. researchgate.net Reactions like cycloadditions and rearrangements are inherently more atom-economical than substitutions or eliminations, which generate byproducts. researchgate.net
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. Research into novel catalysts is a cornerstone of greening synthetic routes.
Use of Renewable Feedstocks: There is growing interest in producing chemical building blocks from renewable biomass rather than finite petrochemical sources. For instance, cyclohexanone (B45756), a related precursor, can be produced from the selective hydrogenation of phenolics derived from lignin, a major component of biomass. mdpi.com
Safer Solvents and Auxiliaries: The development of syntheses that use less toxic and environmentally benign solvents, or eliminate them altogether, is a major goal. researchgate.net
Microwave-assisted synthesis represents another technological advance aligned with green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher selectivity compared to conventional heating methods. researchgate.net The application of these principles is crucial for the sustainable production of valuable chemical intermediates.
Table 1: The Twelve Principles of Green Chemistry
| Principle Number | Core Concept | Relevance to Enone Synthesis |
|---|---|---|
| 1 | Prevention | Designing syntheses to minimize waste generation from the outset. |
| 2 | Atom Economy | Prioritizing reactions (e.g., Diels-Alder) that incorporate most atoms from reactants into the product. researchgate.net |
| 3 | Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |
| 4 | Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| 5 | Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents, or replacing them with greener alternatives. researchgate.net |
| 6 | Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure; utilizing methods like microwave synthesis. researchgate.net |
| 7 | Use of Renewable Feedstocks | Sourcing starting materials from renewable resources like biomass instead of fossil fuels. mdpi.com |
| 8 | Reduce Derivatives | Avoiding unnecessary derivatization such as the use of protecting groups to reduce steps and waste. researchgate.net |
| 9 | Catalysis | Using catalytic reagents in small quantities over stoichiometric reagents. mdpi.com |
| 10 | Design for Degradation | Designing products that can break down into innocuous substances after their use. |
| 11 | Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of hazardous byproducts. |
| 12 | Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |
Integration of Flow Chemistry and Continuous Processing in Enone Synthesis
Flow chemistry, or continuous processing, is a paradigm shift from traditional batch production. In a flow system, reactants are continuously pumped through a network of tubes and reactors where the reaction, work-up, and purification can occur sequentially. This methodology offers significant advantages for the synthesis of enones and other chemical intermediates.
While specific studies detailing the flow synthesis of this compound are not yet prevalent, the principles and benefits have been demonstrated for related processes, such as the production of cyclohexanol (B46403) from cyclohexene (B86901). researchgate.netresearchgate.net These studies highlight the potential for overcoming challenges like low solubility and chemical equilibrium limitations by using specialized reactors and continuous separation. researchgate.net
The application of flow chemistry to enone synthesis could provide:
Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the amount of hazardous material present at any given time, reducing the risk of thermal runaways.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities.
Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), which is often simpler and more predictable than scaling up large batch reactors.
Integration of Automation: Flow systems are readily automated, allowing for precise control over reaction parameters and real-time data collection, facilitating process optimization.
Table 2: Comparison of Batch vs. Flow Synthesis for Enone Production
| Feature | Batch Synthesis | Flow Chemistry (Continuous Processing) |
|---|---|---|
| Scale | Defined by reactor volume. Scaling up can be complex and introduce new challenges. | Scaled by run time or parallelization ("numbering-up"). researchgate.net |
| Safety | Larger quantities of reagents and products are handled at once, increasing potential risk. | Small hold-up volume significantly improves safety, especially for exothermic or hazardous reactions. |
| Heat & Mass Transfer | Can be inefficient and non-uniform, leading to gradients and potential side reactions. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. |
| Control | Parameters like temperature and mixing can be difficult to control precisely. | Precise control over reaction parameters (temperature, pressure, residence time). |
| Reproducibility | Can vary between batches and scales. | High reproducibility and consistency. |
| Integration | Multi-step processes require isolation of intermediates. | Allows for telescoping of multiple reaction and purification steps into one continuous process. |
Chemoinformatics and Data-Driven Research for Cyclohexenone Reactivity Prediction
Chemoinformatics is a data-driven field that uses computational methods to analyze chemical information, enabling the prediction of molecular properties and reactivity. nih.govchemrxiv.org This approach is becoming indispensable for understanding the complex behavior of molecules like this compound, moving beyond empirical trial-and-error to a more predictive science. chemrxiv.org
The reactivity of a cyclohexenone scaffold is influenced by the interplay of its functional groups—the ketone, the carbon-carbon double bond (alkene), and any substituents. The enone system creates distinct regions of electrophilicity and nucleophilicity. Computational tools can model this electron distribution to predict how the molecule will interact with other reagents.
Key data-driven approaches include:
Reaction Prediction Algorithms: Systems can analyze vast databases of known reactions to predict the likely outcomes of a new transformation, suggest optimal reaction conditions, and even identify potential side products. nih.gov
Site of Reactivity (SoR) Models: Algorithms can analyze a molecule's structure to predict which specific atoms are most likely to participate in a reaction. For example, models can identify the most probable sites for nucleophilic attack on an electrophilic molecule. researchgate.net
Quantum Chemical Descriptors: Methods based on Density Functional Theory (DFT) can calculate electronic properties that govern reactivity. scirp.org For instance, the electronic chemical potential (μ) and the global electrophilicity index (ω) can predict the direction of charge transfer in a reaction, indicating whether a molecule will act as an electron donor or acceptor. acs.org In cycloaddition reactions involving enones, these indices can help predict the feasibility and regioselectivity of the process. acs.org
For this compound, these tools can help answer critical questions, such as predicting the outcome of reactions at the enone's α,β-unsaturated system versus reactions involving the isolated allyl group. stackexchange.com
Table 3: Chemoinformatic Tools and Their Application in Reactivity Prediction
| Tool/Method | Description | Application to Cyclohexenones |
|---|---|---|
| Reaction Databases (e.g., Reaxys, SciFinder) | Curated collections of chemical reactions and literature that can be searched to find precedents and conditions. nih.gov | Identifying known transformations of the cyclohexenone core to guide synthesis planning. |
| Quantum Chemistry (e.g., DFT) | Calculates the electronic structure and properties of molecules from first principles. chemrxiv.orgscirp.org | Determining electron density, orbital energies (HOMO/LUMO), and reactivity indices (e.g., electrophilicity) to predict reaction pathways. acs.org |
| Site of Reactivity (SoR) Models | Machine learning algorithms trained to identify the most reactive atoms or bonds within a molecule. researchgate.net | Predicting whether a reagent will attack the carbonyl carbon, the β-carbon of the enone, or another part of the molecule. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand dynamic processes. chemrxiv.org | Modeling the conformational flexibility of the cyclohexene ring and how it influences access to reactive sites. |
| Reaction Prediction Software | Utilizes AI and machine learning to forecast the products of chemical reactions. chemrxiv.org | Suggesting potential outcomes for the reaction of this compound with a novel reagent. |
Future Perspectives in the Exploitation of the this compound Scaffold
The this compound scaffold is a valuable and versatile building block in organic synthesis, with significant potential for future applications. Its utility stems from the presence of multiple, distinct reactive sites that can be selectively manipulated to build molecular complexity.
The future exploitation of this scaffold is likely to focus on several key areas:
Synthesis of Complex Natural Products: The cyclohexenone core is a common feature in many biologically active natural products. The title compound has been identified as a synthon for preparing natural products like kessane. researchgate.net Its specific combination of a chiral quaternary center and an allyl group makes it an attractive starting point for asymmetric syntheses of other complex carbocyclic and heterocyclic systems. acs.orgacs.org
Development of Pharmaceutical Intermediates: The rigid cyclohexenone ring provides a well-defined three-dimensional structure that is useful for designing molecules that can fit into the specific binding sites of biological targets like enzymes or receptors. The allyl and methyl groups offer points for diversification to create libraries of related compounds for drug discovery screening.
Materials Science: The allyl group is a polymerizable handle, suggesting potential applications in the development of new polymers and functional materials. The enone functionality could also be used for cross-linking or surface modification.
Probing Reaction Mechanisms: As a molecule with competing reactive sites (1,2- vs. 1,4-addition to the enone, reactions at the allyl group), it serves as an excellent substrate for studying reaction selectivity and developing new catalytic methods that can precisely control which part of the molecule reacts.
The continued development of innovative synthetic methods, guided by the principles of green chemistry and the predictive power of chemoinformatics, will be essential to fully realize the potential of the this compound scaffold as a cornerstone in the creation of novel and valuable molecules.
Q & A
Q. What are the optimal synthetic routes for 4-Allyl-4-methylcyclohex-2-enone, and how can reaction conditions be systematically optimized?
- Methodological Answer : The Robinson annulation is a viable method for synthesizing cyclohexenone derivatives. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or THF), and catalyst choice (e.g., pyrrolidine for base catalysis). Use design of experiments (DoE) to optimize variables like stoichiometry, reaction time, and solvent polarity. Monitor progress via TLC and GC-MS, and validate purity through NMR (¹H/¹³C) and HPLC .
- Data Consideration :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher yields at 100°C |
| Catalyst Loading | 5–10 mol% | 8 mol% maximizes efficiency |
| Reaction Time | 12–24 hrs | 18 hrs ideal for completion |
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H NMR : Identify allyl protons (δ 5.6–5.8 ppm, multiplet) and methyl groups (δ 1.2–1.4 ppm, singlet).
- IR : Confirm carbonyl stretch (C=O at ~1680 cm⁻¹) and alkene C-H bending (~990 cm⁻¹).
- Chromatography :
Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Compare retention times with standards .
Advanced Research Questions
Q. How can contradictions in reaction yield data be resolved when scaling up this compound synthesis?
- Methodological Answer : Discrepancies often arise from heat transfer inefficiencies or solvent evaporation during scale-up. Implement kinetic modeling to predict mass transfer limitations. Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring. Statistical tools like ANOVA can identify significant variables (e.g., agitation rate, cooling efficiency) .
Q. What strategies enable enantioselective synthesis of this compound for chiral intermediate applications?
- Methodological Answer : Employ asymmetric catalysis with chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. For example, lipases can selectively esterify one enantiomer. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational docking studies (using software like AutoDock) may predict ligand-substrate interactions .
Q. What methodologies are recommended for analyzing the thermal stability and decomposition pathways of this compound?
- Methodological Answer : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with DSC (Differential Scanning Calorimetry) to identify exothermic/endothermic events. Gas chromatography-mass spectrometry (GC-MS) of evolved gases can reveal degradation products (e.g., CO₂, allyl radicals). Safety protocols from SDS guidelines (e.g., ventilation, PPE) must be followed .
Experimental Design and Data Analysis
Q. How should researchers design experiments to study the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- Variable Selection : Vary diene structure (electron-rich vs. electron-poor), solvent polarity, and temperature.
- Control : Include a reference diene (e.g., cyclopentadiene) for comparison.
- Analysis : Track reaction progress via ¹H NMR (disappearance of enone protons) and calculate endo/exo selectivity using NOESY .
Q. What computational tools are effective for modeling the electronic structure of this compound?
- Methodological Answer : Use DFT (Density Functional Theory) software (e.g., Gaussian, ORCA) to calculate HOMO-LUMO gaps and Fukui indices for electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra (λmax ~250 nm for enones). Molecular dynamics simulations can predict solvent effects on conformation .
Safety and Best Practices
Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., allyl halides).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Quench reactive byproducts (e.g., allyl radicals) with aqueous NaHSO₃ before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
